![molecular formula C9H11BrClN B15296487 1-{4-Bromobicyclo[4.2.0]octa-1,3,5-trien-7-yl}methanamine hydrochloride](/img/structure/B15296487.png)
1-{4-Bromobicyclo[4.2.0]octa-1,3,5-trien-7-yl}methanamine hydrochloride
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Overview
Description
1-{4-Bromobicyclo[420]octa-1,3,5-trien-7-yl}methanamine hydrochloride is a chemical compound that belongs to the class of bicyclic compounds It features a bromine atom attached to a bicyclo[420]octa-1,3,5-triene structure, with a methanamine group
Preparation Methods
The synthesis of 1-{4-Bromobicyclo[4.2.0]octa-1,3,5-trien-7-yl}methanamine hydrochloride typically involves multiple steps starting from benzocyclobutene and (2-bromo-vinyl)-benzene . The reaction conditions often include the use of Grignard reagents and other catalysts to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but are optimized for larger scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-{4-Bromobicyclo[4.2.0]octa-1,3,5-trien-7-yl}methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-{4-Bromobicyclo[4.2.0]octa-1,3,5-trien-7-yl}methanamine hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 1-{4-Bromobicyclo[4.2.0]octa-1,3,5-trien-7-yl}methanamine hydrochloride involves its interaction with molecular targets such as receptors or enzymes. The compound may exert its effects by binding to these targets, thereby modulating their activity and influencing downstream signaling pathways . The specific pathways involved depend on the context of its application and the biological system being studied.
Comparison with Similar Compounds
1-{4-Bromobicyclo[4.2.0]octa-1,3,5-trien-7-yl}methanamine hydrochloride can be compared with other similar compounds such as:
3-Bromobicyclo[4.2.0]octa-1,3,5-triene: This compound shares a similar bicyclic structure but lacks the methanamine group.
4-Bromobenzocyclobutene: Another structurally related compound, differing in the position of the bromine atom and the absence of the methanamine group.
(7R)-3-bromo-2,5-dimethoxy-bicyclo[4.2.0]octa-1,3,5-trien-7-yl]methanamine: This compound has additional methoxy groups, which may influence its chemical properties and biological activity.
The uniqueness of 1-{4-Bromobicyclo[42
Biological Activity
1-{4-Bromobicyclo[4.2.0]octa-1,3,5-trien-7-yl}methanamine hydrochloride is a compound derived from bicyclic structures, specifically a brominated bicyclo[4.2.0]octatriene. The compound's biological activity is of significant interest due to its potential applications in medicinal chemistry and pharmacology.
- Molecular Formula : C8H7Br
- Molecular Weight : 183.045 g/mol
- CAS Number : 21120-91-2
- IUPAC Name : this compound
Biological Activity
The biological activity of this compound has been explored in various studies, revealing its potential as a modulator in several biological pathways.
- CYP Enzyme Inhibition : The compound has been identified as an inhibitor of the CYP1A2 enzyme, which is involved in drug metabolism. This inhibition can lead to increased bioavailability of co-administered drugs metabolized by CYP1A2 .
- BBB Permeability : Its structure suggests that it may cross the blood-brain barrier (BBB), making it a candidate for neurological applications .
- Low GI Absorption : The gastrointestinal absorption is reported to be low, indicating that it may require alternative delivery methods for effective systemic circulation .
Case Studies and Research Findings
Several studies have investigated the pharmacological effects of this compound:
- Study on Antitumor Activity : A study conducted on various cancer cell lines showed that derivatives of bicyclic compounds exhibit significant cytotoxicity against tumor cells . The bromine substitution enhances the interaction with cellular targets.
- Neuroprotective Effects : Research has indicated potential neuroprotective properties, likely due to its ability to modulate neurotransmitter levels and inhibit oxidative stress .
Data Table of Biological Activity
Properties
Molecular Formula |
C9H11BrClN |
---|---|
Molecular Weight |
248.55 g/mol |
IUPAC Name |
(4-bromo-7-bicyclo[4.2.0]octa-1(6),2,4-trienyl)methanamine;hydrochloride |
InChI |
InChI=1S/C9H10BrN.ClH/c10-8-2-1-6-3-7(5-11)9(6)4-8;/h1-2,4,7H,3,5,11H2;1H |
InChI Key |
SVYAQYIIIZXOCX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C1C=CC(=C2)Br)CN.Cl |
Origin of Product |
United States |
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